4-((1H-imidazol-1-yl)methyl)-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide
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Overview
Description
4-((1H-imidazol-1-yl)methyl)-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide is a complex organic compound that features an imidazole ring, a phenylpyrrolidine moiety, and a benzamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving glyoxal, formaldehyde, and ammonia or primary amines.
Attachment of the Imidazole to Benzyl Chloride: The imidazole is then reacted with benzyl chloride to form 4-(chloromethyl)-1H-imidazole.
Formation of the Benzamide Group: The benzamide group is introduced by reacting 4-(chloromethyl)-1H-imidazole with benzoyl chloride in the presence of a base such as triethylamine.
Introduction of the Phenylpyrrolidine Moiety: The final step involves the reaction of the intermediate with 1-phenylpyrrolidine-2-carboxaldehyde under reductive amination conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((1H-imidazol-1-yl)methyl)-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
4-((1H-imidazol-1-yl)methyl)-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The phenylpyrrolidine moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-((1H-imidazol-1-yl)methyl)benzamide: Lacks the phenylpyrrolidine moiety, resulting in different biological activity.
N-((1-phenylpyrrolidin-2-yl)methyl)benzamide: Lacks the imidazole ring, affecting its interaction with enzymes and receptors.
Uniqueness
4-((1H-imidazol-1-yl)methyl)-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide is unique due to the presence of both the imidazole ring and the phenylpyrrolidine moiety, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c27-22(19-10-8-18(9-11-19)16-25-14-12-23-17-25)24-15-21-7-4-13-26(21)20-5-2-1-3-6-20/h1-3,5-6,8-12,14,17,21H,4,7,13,15-16H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPGDPWGMQSMTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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